molecular formula C4H6ClN3OS B12116216 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol

Katalognummer: B12116216
Molekulargewicht: 179.63 g/mol
InChI-Schlüssel: DLNSJKKIADEGPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol is an organic compound featuring a thiadiazole ring substituted with a chloro group and an aminoethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.

    Introduction of the Chloro Group: The chlorination of the thiadiazole ring is achieved using chlorinating agents like thionyl chloride (SOCl₂).

    Amination: The chloro-substituted thiadiazole is then reacted with ethanolamine under basic conditions to introduce the aminoethanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group in 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and aminoethanol groups can interact with various molecular targets, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]methanol: Similar structure but with a methanol group instead of ethanol.

    2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]propane: Similar structure but with a propane group instead of ethanol.

    2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]butane: Similar structure but with a butane group instead of ethanol.

Uniqueness

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both a chloro group and an aminoethanol moiety allows for diverse chemical modifications and interactions with biological targets.

Eigenschaften

Molekularformel

C4H6ClN3OS

Molekulargewicht

179.63 g/mol

IUPAC-Name

2-[(4-chloro-1,2,5-thiadiazol-3-yl)amino]ethanol

InChI

InChI=1S/C4H6ClN3OS/c5-3-4(6-1-2-9)8-10-7-3/h9H,1-2H2,(H,6,8)

InChI-Schlüssel

DLNSJKKIADEGPZ-UHFFFAOYSA-N

Kanonische SMILES

C(CO)NC1=NSN=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.